![molecular formula C12H11ClN2O3S B12567654 N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide CAS No. 180194-80-3](/img/structure/B12567654.png)
N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide est un composé chimique de formule moléculaire C12H11ClN2O3S. Il est connu pour ses diverses applications dans différents domaines, notamment la chimie médicinale et les procédés industriels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide implique généralement la réaction du 4-chlorophénol avec le 3-bromo-4-nitropyridine N-oxyde, suivie de la réduction du groupe nitro en un groupe amino. L'étape finale implique la réaction avec le chlorure de méthanesulfonyle pour former la sulfonamide désirée .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des voies de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amines correspondantes.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et les dérivés de pyridine substitués .
Applications De Recherche Scientifique
Le N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide possède plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il sert de sonde dans les dosages biochimiques pour étudier les activités enzymatiques et les interactions protéiques.
Médecine : Ce composé a des applications thérapeutiques potentielles, notamment comme inhibiteur d'enzymes spécifiques impliquées dans les voies pathologiques.
Mécanisme d'action
Le mécanisme d'action du N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Il peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou modifiant la conformation de l'enzyme. Les voies impliquées comprennent souvent la transduction du signal et les voies métaboliques .
Mécanisme D'action
The mechanism of action of N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide : Connu pour son groupe sulfonamide unique et sa structure cyclique pyridine.
N-[3-chloro-4-(4-chlorophénoxy)-phényl]-2-hydroxy-3,5-diiodo benzamide : Une autre sulfonamide avec des substituants et des activités biologiques différents.
Analogues pyridiniques du nimésulide : Ces composés partagent des similitudes structurales mais diffèrent dans leurs profils pharmacologiques.
Unicité
Le N-[3-(4-chlorophénoxy)-4-pyridinyl]méthanesulfonamide est unique en raison de sa combinaison spécifique d'un groupe chlorophénoxy et d'un cycle pyridine, qui confère des propriétés chimiques et biologiques distinctes. Sa polyvalence à subir diverses réactions chimiques et sa large gamme d'applications en font un composé précieux en recherche scientifique et dans les procédés industriels .
Propriétés
Numéro CAS |
180194-80-3 |
|---|---|
Formule moléculaire |
C12H11ClN2O3S |
Poids moléculaire |
298.75 g/mol |
Nom IUPAC |
N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-19(16,17)15-11-6-7-14-8-12(11)18-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15) |
Clé InChI |
KUEAEXWZVKGDAE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


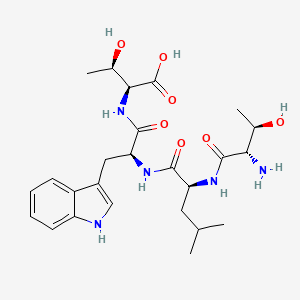
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
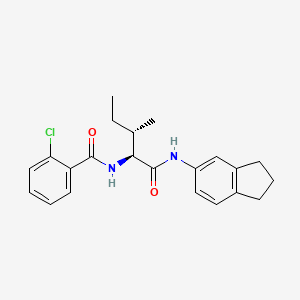
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
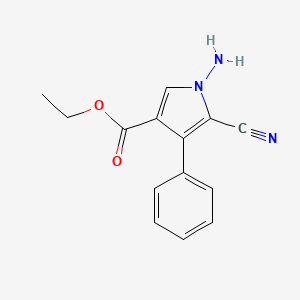
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
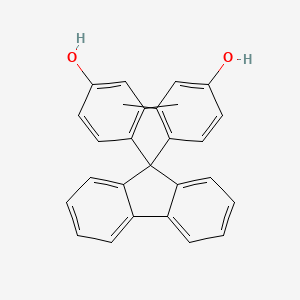
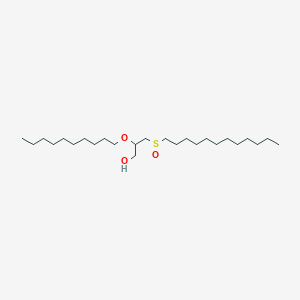

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

